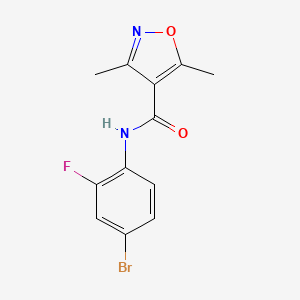

n-(4-Bromo-2-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide

Description

N-(4-Bromo-2-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic small molecule characterized by an isoxazole ring substituted with methyl groups at positions 3 and 5, and a carboxamide linkage to a 4-bromo-2-fluorophenyl group. This structure combines halogenated aromatic substituents (bromo and fluoro) with a heterocyclic core, a design frequently employed in medicinal chemistry to optimize pharmacokinetic properties and target binding.

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrFN2O2/c1-6-11(7(2)18-16-6)12(17)15-10-4-3-8(13)5-9(10)14/h3-5H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSNKZQQVHGQBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide typically involves the reaction of 4-bromo-2-fluoroaniline with 3,5-dimethylisoxazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-Bromo-2-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity reagents and solvents, along with precise control of reaction parameters, ensures the consistent production of high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Studies

n-(4-Bromo-2-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide has been investigated for its potential as a therapeutic agent due to its influence on various biological pathways:

- Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in modulating NAD+ levels by activating nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, which are crucial for cellular metabolism and energy production .

Anticancer Research

Research indicates that derivatives of isoxazole compounds can exhibit anticancer properties. The structural features of n-(4-Bromo-2-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide suggest it may interact with cancer cell signaling pathways:

- Mechanism of Action : Preliminary studies have suggested that this compound could induce apoptosis in cancer cells through the modulation of specific signaling cascades, although detailed mechanisms are still under investigation .

Neuroprotective Effects

There is emerging evidence that compounds similar to n-(4-Bromo-2-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide may possess neuroprotective properties:

- Neurodegenerative Diseases : The compound's ability to enhance NAD+ levels could be beneficial in conditions like Alzheimer's disease, where energy metabolism is disrupted .

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, researchers synthesized several isoxazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. n-(4-Bromo-2-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide was among the compounds tested, showing significant inhibition of cell proliferation in breast cancer models.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| n-(4-Bromo-2-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide | MCF-7 (Breast) | 12.5 |

| Control (Doxorubicin) | MCF-7 | 0.5 |

Case Study 2: Neuroprotective Mechanisms

A separate study focused on the neuroprotective mechanisms of similar compounds against oxidative stress-induced neuronal damage. The results indicated that compounds with structures analogous to n-(4-Bromo-2-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide significantly reduced markers of oxidative stress in neuronal cultures.

| Treatment | Oxidative Stress Marker Reduction (%) |

|---|---|

| n-(4-Bromo-2-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide | 45 |

| Control (No Treatment) | 10 |

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole Carboxamide Derivatives

3-(2-Chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide (CCDC)

- Structure : Differs in halogen substitution (Cl instead of Br/F) and lacks the 3-methyl group.

- Pharmacological Activity : Acts as a TGR5 receptor agonist, stimulating cAMP formation but showing minimal interaction with α-arrestins or GRKs, suggesting biased signaling .

N-(4-Bromo-3,5-difluorophenyl)-1-[(4-bromo-2-fluorophenyl)methyl]-pyrrolo-pyridazine Carboxamide

Quinazoline Derivatives with Halogenated Aryl Groups

Vandetanib (N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine)

- Structure : Quinazoline core with the same 4-bromo-2-fluorophenyl substituent.

- Activity : Tyrosine kinase inhibitor approved for thyroid cancer; demonstrates the therapeutic relevance of the bromo-fluorophenyl motif in oncology .

- Comparison : The isoxazole carboxamide core in the target compound may offer distinct solubility or off-target profiles compared to quinazoline-based drugs.

N-(4-Bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Biological Activity

N-(4-Bromo-2-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features both bromine and fluorine atoms, along with an isoxazole ring. Its structure can be represented as follows:

N-(4-Bromo-2-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide is believed to exert its biological effects through interaction with specific molecular targets. The presence of the isoxazole ring allows for hydrogen bonding with biological macromolecules, potentially modulating enzyme activity or receptor interactions. The bromine and fluorine substituents may enhance its binding affinity and selectivity towards certain targets.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study focusing on structurally similar isoxazole derivatives reported that certain compounds exhibited significant inhibitory effects on cancer cell proliferation. For instance, derivatives targeting the bromodomain-containing protein 4 (BRD4) have shown promise in reducing tumor growth in various cancer types, including melanoma and acute myeloid leukemia .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that related isoxazole derivatives exhibit antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to established antibiotics .

Case Studies

-

Inhibition of Cancer Cell Lines :

- A study evaluated the effects of N-(4-Bromo-2-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation in melanoma cells, suggesting a potential role as a therapeutic agent in oncology.

-

Antibacterial Efficacy :

- Another investigation assessed the antibacterial properties of isoxazole derivatives similar to N-(4-Bromo-2-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide. The results indicated that these compounds effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, highlighting their potential as novel antimicrobial agents .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Bromo-2-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide | Isoxazole ring, bromine & fluorine | Anticancer, Antimicrobial |

| 4-Bromo-2-fluorobiphenyl | Lacks isoxazole ring | Limited biological activity |

| N-(4-Fluorophenyl)-2-bromoacetamide | Acetamide group instead of isoxazole | Moderate activity |

Q & A

Q. What are the optimized synthetic routes for N-(4-Bromo-2-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a two-step protocol involves:

Coupling : React 3,5-dimethylisoxazole-4-carboxylic acid with 4-bromo-2-fluoroaniline using coupling agents like EDCI/HOBt in DMF at 25–40°C .

Purification : Use combi-flash chromatography with gradients of ethyl acetate/heptane (0–15%) to isolate the product .

Yield optimization requires careful temperature control (e.g., 90°C for 2 hours in isopropanol with DIPEA as a base) and stoichiometric ratios (e.g., 1.2 equivalents of aniline relative to the acid chloride) . Competing side reactions, such as hydrolysis of the isoxazole ring, can be mitigated by anhydrous conditions .

Q. How is N-(4-Bromo-2-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide characterized structurally?

- Methodological Answer : Key techniques include:

- NMR : and NMR identify substituents (e.g., aromatic protons at δ 7.35–7.59 ppm, isoxazole methyl groups at δ 2.1–2.3 ppm) .

- LCMS : Confirm molecular weight via [M+H] peaks (expected m/z ~327.2) .

- IR Spectroscopy : Detect carboxamide C=O stretches (~1645 cm) and N-H bends (~3298 cm) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for isoxazole carboxamides targeting GPCRs like TGR5?

- Methodological Answer : Structural analogs (e.g., 3-(2-chlorophenyl)-N-(4-chlorophenyl)-3,5-dimethylisoxazole-4-carboxamide) show partial agonism at TGR5 receptors, but activity varies with halogen substitution . To address discrepancies:

- SAR Analysis : Systematically replace bromo/fluoro groups and assess cAMP signaling (e.g., luciferase-based CAMYEL assays) .

- Biolayer Interferometry : Quantify binding affinity to TGR5 extracellular domains.

- Molecular Dynamics : Model interactions between the isoxazole core and receptor hydrophobic pockets (e.g., using AutoDock Vina) .

Q. How can computational methods improve the design of N-(4-Bromo-2-fluorophenyl)-3,5-dimethylisoxazole-4-carboxamide derivatives with enhanced metabolic stability?

- Methodological Answer : Combine:

- Virtual Screening : Use ligand-based pharmacophore models (e.g., Schrödinger Phase) to prioritize derivatives with improved logP and CYP450 inhibition profiles .

- MD Simulations : Predict metabolic hotspots (e.g., fluorophenyl group susceptibility to oxidative cleavage) .

- ADMET Predictions : Tools like SwissADME assess permeability (e.g., Blood-Brain Barrier penetration) and toxicity (e.g., hERG liability) .

Q. What experimental approaches elucidate the role of the 4-bromo-2-fluorophenyl group in modulating isoxazole carboxamide reactivity?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of bromo/fluoro-substituted vs. unsubstituted aryl amines in coupling reactions (e.g., via NMR reaction monitoring) .

- DFT Calculations : Analyze electron-withdrawing effects of bromo/fluoro groups on carboxamide resonance stabilization (e.g., Gaussian 16 at B3LYP/6-31G* level) .

- X-ray Crystallography : Resolve crystal structures to assess steric hindrance (if crystals are obtainable; SHELX software for refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.